Octadecanoic-9,9,10,10-D4 acid
Overview
Description
Octadecanoic-9,9,10,10-D4 acid, also known as Stearic acid-d4, is a stable isotope-labelled compound . It has a molecular formula of C18H36O2 .
Molecular Structure Analysis
The molecular structure of Octadecanoic-9,9,10,10-D4 acid consists of 18 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2
. Physical And Chemical Properties Analysis
Octadecanoic-9,9,10,10-D4 acid has a molecular weight of 288.5 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has 16 rotatable bonds . The exact mass and monoisotopic mass of the compound are 288.296637371 g/mol .Scientific Research Applications
Biolubricant Applications
Octadecanoic-9,9,10,10-D4 acid derivatives have shown potential in the formulation of biolubricants. Studies have demonstrated the successful modification of oleic acid-based compounds to enhance properties like low-temperature performance and oxidation stability, making them suitable for industrial fluids in varying temperature applications. For instance, certain synthetic esters derived from this acid have exhibited favorable low-temperature performance and higher oxidation stability, indicating their utility in biolubricant applications (Salih, Salimon, & Yousif, 2012), (Salimon, Salih, & Yousif, 2012).
Antibacterial Properties
A derivative of octadecanoic acid from neem oil has been found to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in antibacterial applications, particularly in the development of new antibacterial agents (Pu et al., 2010).
Phase Change Materials
Studies on octadecanoic acid have revealed its effectiveness as a phase change material (PCM) for heat storage due to its high energy density and narrow phase change temperature. This material can be used in micro/nanoscale forms, with size-dependent thermal properties significant for efficient heat storage in composite PCMs (Zou, Qiu, Feng, & Zhang, 2019).
Chemical Synthesis and Catalysis
Octadecanoic acid is also utilized in chemical synthesis and catalysis. For instance, the catalytic production of 1-octadecanol from octadecanoic acid using specific catalysts in a plug flow reactor has been researched. This process highlights the potential of octadecanoic acid in various chemical transformations (Potts, Durant, Hestekin, Beitle, & Ackerson, 2014).
Acaricidal Properties
Octadecanoic acid derivatives have also been identified for their acaricidal properties. Studies show that certain derivatives can effectively combat Sarcoptes scabiei var. cuniculi, a parasite causing scabies in rabbits. This suggests potential applications in veterinary medicine and pest control (Chen et al., 2014).
Tribology
In tribology, the study of friction, wear, and lubrication, octadecanoic acid derivatives are examined for their impact on the tribological behavior of certain materials. For example, sulfurized fatty acids derived from octadecanoic acid demonstrate improved tribological properties when used as additives in lubricants (Cao, Yu, & Liu, 2000).
Mechanism of Action
Target of Action
Octadecanoic-9,9,10,10-D4 acid, also known as stearic acid-d4, is a useful isotopically labeled research compound Similar compounds have shown inhibitory activity against certain proteins .
Mode of Action
It is likely that it interacts with its targets in a manner similar to its unlabeled counterpart, octadecanoic acid
Biochemical Pathways
Stearic acid, a related compound, is known to be involved in various lipid metabolism pathways .
Result of Action
As an isotopically labeled compound, it is primarily used in research settings for the quantification of stearic acid .
properties
IUPAC Name |
9,9,10,10-tetradeuteriooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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